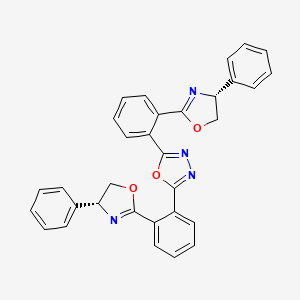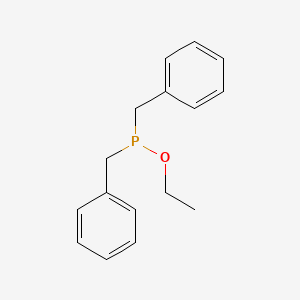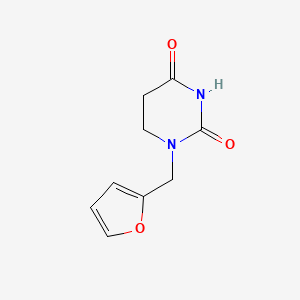![molecular formula C9H12BrN3O B12899664 2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-66-4](/img/structure/B12899664.png)
2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that features a bromine atom, a pyrrolidine ring, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone typically involves the bromination of a precursor molecule followed by the introduction of the pyrrolidine and imidazole rings. One common method involves the reaction of 2-(pyrrolidin-1-yl)-1H-imidazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under argon, and at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is essential to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazole or pyrrolidine rings.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide, while oxidation can produce a ketone or aldehyde derivative.
Aplicaciones Científicas De Investigación
2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: Researchers use this compound to study the interactions of brominated organic molecules with biological systems.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazole ring can form covalent or non-covalent interactions with these targets, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(pyrrolidin-1-yl)ethanone
- 2-Bromo-1-(1H-imidazol-4-yl)ethanone
- 1-(2-Bromoacetyl)pyrrolidine
Uniqueness
2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone is unique due to the presence of both the pyrrolidine and imidazole rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88723-66-4 |
|---|---|
Fórmula molecular |
C9H12BrN3O |
Peso molecular |
258.12 g/mol |
Nombre IUPAC |
2-bromo-1-(2-pyrrolidin-1-yl-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C9H12BrN3O/c10-5-8(14)7-6-11-9(12-7)13-3-1-2-4-13/h6H,1-5H2,(H,11,12) |
Clave InChI |
USWKNLKTLXBETE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC=C(N2)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)
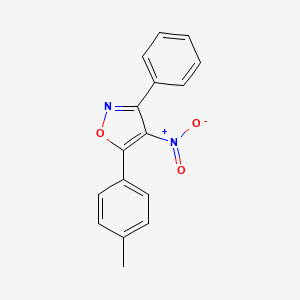
![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)
![4-([1,1'-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12899608.png)
![N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899614.png)
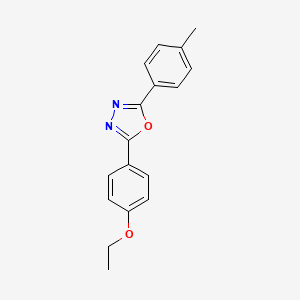
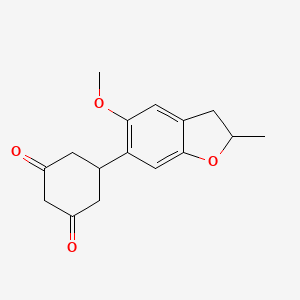

![1-[5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B12899631.png)
![2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one](/img/structure/B12899632.png)
![4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12899633.png)
